Cas no 625406-13-5 (N,N'-Bis(3'-Me-benzyl)-piperazine)

N,N'-Bis(3'-Me-benzyl)-piperazine is a synthetic compound with versatile applications in organic synthesis. It serves as a valuable building block for constructing complex organic molecules, offering enhanced stability and ease of handling. This compound's unique structure allows for efficient cross-coupling reactions, thereby facilitating the synthesis of various pharmacophores and functionalized molecules. Its use in organic synthesis is characterized by high purity and excellent reactivity, making it a preferred choice for chemists seeking reliable and efficient synthetic pathways.
N,N'-Bis(3'-Me-benzyl)-piperazine structure
625406-13-5 structure
商品名:N,N'-Bis(3'-Me-benzyl)-piperazine
CAS番号:625406-13-5
MF:C20H26N2
メガワット:294.433845043182
CID:2085431
PubChem ID:1222774

N,N'-Bis(3'-Me-benzyl)-piperazine 化学的及び物理的性質

名前と識別子

    • N,N'-Bis(3'-Me-benzyl)-piperazine
    • 1,4-bis[(3-methylphenyl)methyl]piperazine
    • 1,4-Bis[(3-methylphenyl)methyl]-piperazine
    • 1,?4-Bis[(3-methylphenyl)?methyl]?-piperazine
    • 1,4-bis(3-methylbenzyl)piperazine
    • Oprea1_470610
    • Meclizine hydrochloride impurity, 1,4-bis(3-methylbenzyl) piperazine- [USP]
    • 625406-13-5
    • Oprea1_821895
    • MECLIZINE HYDROCHLORIDE IMPURITY, 1,4-BIS(3-METHYLBENZYL) PIPERAZINE- [USP IMPURITY]
    • Q27261217
    • AK-968/13150423
    • UNII-54FAC8M3V2
    • STK145359
    • 1,4-Bis(3-methylbenzyl) piperazine
    • 54FAC8M3V2
    • AKOS003652733
    • Piperazine, 1,4-bis((3-methylphenyl)methyl)-
    • インチ: InChI=1S/C20H26N2/c1-17-5-3-7-19(13-17)15-21-9-11-22(12-10-21)16-20-8-4-6-18(2)14-20/h3-8,13-14H,9-12,15-16H2,1-2H3
    • InChIKey: ANALMXREFYDTJG-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 294.209598838Da
  • どういたいしつりょう: 294.209598838Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 22
  • 回転可能化学結合数: 4
  • 複雑さ: 290
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.8
  • トポロジー分子極性表面積: 6.5Ų

N,N'-Bis(3'-Me-benzyl)-piperazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A2B Chem LLC
AG78566-100mg
N,N'-Bis(3'-Me-benzyl)-piperazine
625406-13-5
100mg
$327.00 2023-12-30
TRC
B479000-1g
N,N'-Bis(3'-Me-benzyl)-piperazine
625406-13-5
1g
$ 1774.00 2023-09-08
TRC
B479000-100mg
N,N'-Bis(3'-Me-benzyl)-piperazine
625406-13-5
100mg
$ 230.00 2023-09-08
A2B Chem LLC
AG78566-1g
N,N'-Bis(3'-Me-benzyl)-piperazine
625406-13-5
1g
$1717.00 2023-12-30

N,N'-Bis(3'-Me-benzyl)-piperazine 関連文献

N,N'-Bis(3'-Me-benzyl)-piperazineに関する追加情報

Introduction to N,N'-Bis(3'-Me-benzyl)-piperazine (CAS No: 625406-13-5)

N,N'-Bis(3'-Me-benzyl)-piperazine, a compound with the chemical formula C18H24N2, is a significant molecule in the field of pharmaceutical chemistry and drug development. This compound, identified by its CAS number CAS No: 625406-13-5, has garnered attention due to its structural properties and potential applications in medicinal chemistry. The presence of piperazine and benzyl groups in its molecular structure makes it a versatile intermediate for synthesizing various pharmacologically active agents.

The piperazine moiety is a six-membered heterocyclic amine containing two nitrogen atoms, which is known for its role in enhancing the solubility and bioavailability of many drugs. In contrast, the benzyl group, characterized by a phenyl ring attached to a methyl-substituted carbon, contributes to the compound's lipophilicity and stability. These features make N,N'-Bis(3'-Me-benzyl)-piperazine a valuable building block in the synthesis of more complex molecules.

In recent years, there has been growing interest in exploring the pharmacological properties of piperazine derivatives. Researchers have been particularly focused on their potential as scaffolds for developing new therapeutic agents. For instance, studies have highlighted the role of piperazine-based compounds in treating neurological disorders, such as depression and schizophrenia. The benzyl substitution in N,N'-Bis(3'-Me-benzyl)-piperazine further enhances its utility by providing a stable framework for further functionalization.

The compound's synthesis involves multi-step organic reactions that require precise control over reaction conditions. Typically, it is prepared through the condensation of 3-methylbenzylamine with piperazine in the presence of a suitable catalyst. This reaction often proceeds under mild conditions, making it an attractive route for industrial-scale production. The purity of the final product is crucial for pharmaceutical applications, necessitating rigorous purification techniques such as column chromatography or recrystallization.

One of the most compelling aspects of N,N'-Bis(3'-Me-benzyl)-piperazine is its role as a precursor in the synthesis of more complex drug candidates. For example, it has been utilized in the development of novel antipsychotic agents that target specific neurotransmitter receptors. The flexibility offered by its molecular structure allows chemists to modify various positions, leading to a wide range of derivatives with distinct pharmacological profiles. This adaptability makes it an indispensable tool in medicinal chemistry research.

Recent advancements in computational chemistry have further enhanced our understanding of how N,N'-Bis(3'-Me-benzyl)-piperazine interacts with biological targets. Molecular modeling studies have revealed insights into its binding affinity and selectivity for certain receptors. These findings are invaluable for designing drugs with improved efficacy and reduced side effects. By leveraging computational tools, researchers can predict the behavior of this compound before conducting costly experimental trials.

The pharmaceutical industry has shown considerable interest in exploring new applications for N,N'-Bis(3'-Me-benzyl)-piperazine. Its unique structural features make it a promising candidate for developing treatments against various diseases. For instance, ongoing research suggests that derivatives of this compound may have potential in combating antibiotic-resistant bacteria by inhibiting key bacterial enzymes. Such findings underscore the importance of continued investigation into this versatile molecule.

In conclusion, N,N'-Bis(3'-Me-benzyl)-piperazine (CAS No: 625406-13-5) represents a significant advancement in pharmaceutical chemistry. Its structural properties and synthetic versatility make it an essential tool for drug development. As research progresses, we can expect to see more innovative applications emerge from this compound and its derivatives. The ongoing exploration of its pharmacological potential underscores its importance in modern medicine.

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